molecular formula C14H16N4O4S B2726423 5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide CAS No. 2034244-17-0

5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide

Cat. No.: B2726423
CAS No.: 2034244-17-0
M. Wt: 336.37
InChI Key: XNXWOCGGQWYQGH-UHFFFAOYSA-N
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Description

5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. This compound has emerged as a key pharmacological tool in oncological research, particularly for the study of acute myeloid leukemia (AML), where activating mutations in the FLT3 gene, such as the internal tandem duplication (FLT3-ITD), are among the most common driver mutations and are associated with poor prognosis. The compound exerts its effects by competitively binding to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and subsequent downstream signaling through pathways like STAT5, MAPK, and PI3K/Akt, leading to cell cycle arrest and apoptosis in FLT3-dependent leukemia cell lines. Its primary research value lies in its use for validating FLT3 as a therapeutic target, investigating resistance mechanisms to FLT3 inhibition, and for use in combination therapy studies with other chemotherapeutic agents. Research utilizing this inhibitor is fundamental for advancing the understanding of FLT3-driven leukemogenesis and for the preclinical development of next-generation targeted therapies for AML.

Properties

IUPAC Name

5-methyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-8-5-12-13(18(4)23(20,21)17(12)3)7-10(8)15-14(19)11-6-9(2)22-16-11/h5-7H,1-4H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXWOCGGQWYQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=NOC(=C3)C)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[2,1-b]Thiazole-5-Carboxamide Derivatives

and describe imidazo[2,1-b]thiazole-5-carboxamide analogs (e.g., ND-11503, ND-11564) with varied aryl/heteroaryl substituents. Key comparisons include:

Compound Core Structure Substituents Key Data (NMR, HRMS)
Target Compound Benzo[c][1,2,5]thiadiazole 1,3,6-Trimethyl, sulfone, isoxazole carboxamide Not reported in evidence
ND-11503 Imidazo[2,1-b]thiazole 6-Ethyl-2-methyl, dihydrobenzofuran methyl 1H NMR (δ 1.25–7.30 ppm), HRMS m/z 385.1652
ND-11564 Imidazo[2,1-b]thiazole 2,6-Dimethyl, trifluoromethylphenoxy benzyl 19F NMR (δ -62.5 ppm), HRMS m/z 548.1843
  • Structural Differences : The target compound replaces the imidazothiazole core with a benzo[c]thiadiazole system, which may enhance aromatic stacking or alter electronic properties due to the sulfone group.
  • Synthetic Routes : ND-11503 and analogs are synthesized via coupling of activated carboxamides with amines, suggesting the target compound could follow similar methods .

Thiazolylmethylcarbamate Analogs

highlights thiazol-5-ylmethylcarbamates (e.g., compounds l, m, y) with complex peptide-like backbones. Comparisons focus on functional groups:

Compound Core Structure Functional Groups Biological Relevance (Inferred)
Target Compound Benzo[c]thiadiazole Isoxazole carboxamide Potential kinase/GPCR modulation
Compound m Thiazole-carbamate Hydroperoxypropyl, ureido, phenylhexanamide Antiviral/protease inhibition (e.g., HIV)
  • Functional Group Impact : The target’s isoxazole carboxamide may offer metabolic stability compared to hydroperoxide or ureido groups in compound m, which are prone to redox or hydrolytic degradation .

Isoxazole Carboxamide Derivatives

describes 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide , structurally analogous to the target compound but with a thiazole substituent. Key contrasts:

Parameter Target Compound 5-Methyl-N-(1,3-thiazol-2-yl)Isoxazole-4-Carboxamide
Core Heterocycle Benzo[c]thiadiazole Isoxazole
Substituents Sulfone, trimethyl Thiazole-2-yl
Crystallographic Data Not reported Monoclinic P21/c, hydrogen-bonded dimeric packing
  • Physicochemical Properties : The sulfone group in the target compound may increase polarity and aqueous solubility compared to the thiazole-substituted analog .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis may parallel imidazothiazole carboxamide routes () but require tailored conditions for the sulfone-containing benzo[c]thiadiazole core.
  • Analytical Techniques : Crystallography (SHELX, WinGX) and DFT methods () are critical for structural validation and electronic property analysis of such complex heterocycles.

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